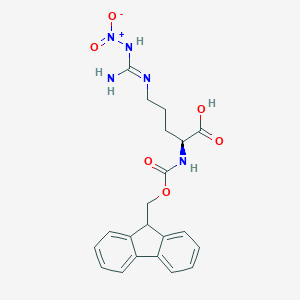

Fmoc-Arg(NO2)-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHIKWOZKQXCJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477488 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58111-94-7 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Traditional Stepwise Synthesis

The synthesis typically involves sequential protection of the arginine side chain and α-amino group:

Side-Chain Nitro Protection

-

Starting Material : L-Arginine hydrochloride is reacted with nitric acid or nitro-generating reagents to introduce the NO₂ group at the guanidino side chain.

-

Selective Protection : The α-amino group is temporarily protected using tert-butoxycarbonyl (Boc) to avoid undesired reactions during nitro installation.

Purification

Crude product is purified via gradient reverse-phase HPLC using a C18 column, trifluoroacetic acid (TFA)/acetonitrile mobile phases, and UV detection at 220 nm.

Modern Solid-Phase Synthesis Adaptations

Recent advancements leverage the nitro group’s stability in SPPS:

Resin Loading and Coupling

On-Resin Deprotection

The nitro group is removed while the peptide remains resin-bound using SnCl₂ in 2-methyltetrahydrofuran (2-MeTHF) at 55°C. Sonication reduces reaction time by 50% for peptides with multiple arginine residues.

Comparative Analysis of Protecting Group Performance

Stability in Solution

Fmoc-Arg(NO₂)-OH exhibits no degradation in DMF or NBP over 10 days, outperforming Boc- and Pbf-protected analogues (Table 2).

Table 2: Stability of Fmoc-Arg(X)-OH Derivatives in Solution

| Protecting Group (X) | Solvent | Stability (10 Days) | δ-Lactam Formation (30 Min) |

|---|---|---|---|

| NO₂ | DMF | 100% | 3% |

| Pbf | DMF | 100% | 12% |

| (Boc)₂ | DMF | 51.2% | 60% |

Coupling Efficiency and Side Reactions

The nitro group’s steric and electronic effects suppress δ-lactam formation (3% vs. 12% for Pbf). This results in higher crude peptide purity and reduced need for chromatographic purification.

Analytical Validation of Synthesis Success

HPLC Analysis

A validated method uses a Sinochrom ODS-BP C18 column with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). The elution profile (50% B to 100% B over 20 min) resolves Fmoc-Arg(NO₂)-OH from byproducts with a retention time of 12.5 min.

Chiral Purity Assessment

Enantiomeric excess is determined using a Chiralpak IC column, confirming <0.2% D-isomer contamination when synthesis follows low-temperature protocols.

Industrial-Scale Manufacturing Considerations

Solvent Selection

NBP, a greener alternative to DMF, is preferred for large-scale synthesis due to its lower toxicity and comparable performance in stability tests.

Cost-Benefit Analysis

While nitro-protected arginine derivatives cost 15–20% more than Pbf analogues, their reduced δ-lactam formation and higher coupling yields justify the expense in GMP-grade peptide production.

Applications in Peptide Therapeutics

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically achieved using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group.

Reduction: Hydrogen gas with a palladium catalyst for the reduction of the nitro group.

Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in dimethylformamide for peptide coupling.

Major Products Formed:

Deprotection: L-arginine with a free amino group and a reduced guanidino group.

Coupling: Peptides with extended sequences incorporating L-arginine residues.

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis

Fmoc-Arg(NO2)-OH is primarily utilized as a protecting group for the guanidino function of arginine in SPPS. The nitro group serves to prevent undesired intramolecular reactions, such as δ-lactam formation, which can complicate peptide synthesis. A study demonstrated that this compound exhibited remarkable stability in both N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), maintaining its integrity over extended periods compared to other protecting groups like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH .

Table 1: Stability of Fmoc-Arg Derivatives in Solution

| Time (days) | Fmoc-Arg(Boc)2-OH (DMF) | This compound (DMF) | Fmoc-Arg(Pbf)-OH (DMF) |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 10 | 77.6% | 100% | 100% |

| 30 | 51.2% | 100% | 100% |

This table illustrates that while other derivatives degrade over time, this compound remains stable, thus allowing for efficient peptide synthesis without significant loss of material.

Removal of Protecting Groups

The removal of the nitro group from this compound can be achieved using stannous chloride (SnCl2) under mild acidic conditions. This process allows for the selective deprotection of arginine while the peptide remains anchored to the resin, facilitating subsequent purification steps . The method has been optimized to ensure high yields and minimal side reactions, making it advantageous for industrial applications where cost efficiency is crucial.

Synthesis of Bioactive Peptides

In addition to its role in SPPS, this compound is instrumental in synthesizing bioactive peptides and peptidomimetics. For instance, it has been used to prepare hydroxamate-containing dipeptidomimetics that serve as enzyme inhibitors. These compounds have shown promise in drug development, particularly in targeting nitric oxide synthase (nNOS), where they can effectively displace structural water molecules within the enzyme's active site .

Enzyme Inhibition Studies

The compound's utility extends to enzyme inhibition studies, where it is employed to synthesize peptide inhibitors that help elucidate enzyme activity and inhibition mechanisms. This application is critical for understanding various biological processes and developing therapeutic agents .

Industrial Relevance

The industrial significance of this compound cannot be overstated. The cost-effectiveness of using this protecting group compared to traditional methods has been highlighted in research focusing on optimizing arginine protection strategies. Given that arginine derivatives are among the most expensive amino acids used in peptide synthesis, utilizing a more efficient protecting group like this compound can lead to substantial cost savings in large-scale production .

Wirkmechanismus

The mechanism of action of 9-fluorenylmethyloxycarbonyl-L-arginine (Nω-nitro)-OH primarily involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group of arginine, preventing unwanted side reactions during peptide assembly. The nitro group protects the guanidino group, ensuring the integrity of the arginine residue. These protecting groups are selectively removed under specific conditions, allowing the arginine residue to participate in peptide bond formation. The compound’s ability to protect and deprotect functional groups in a controlled manner is crucial for the successful synthesis of complex peptides.

Vergleich Mit ähnlichen Verbindungen

Key Advantages and Limitations

Fmoc-Arg(NO₂)-OH

- Pros :

- Minimal δ-lactam formation during coupling.

- Compatibility with eco-friendly solvents.

- High coupling efficiency (>99%).

- Cons :

- Complex deprotection requiring specialized protocols.

- Higher small-scale cost.

Fmoc-Arg(Pbf)-OH

- Pros :

- Rapid TFA-mediated deprotection.

- Industry-standard reliability.

- Cons: Higher δ-lactam formation than NO₂.

Fmoc-Arg(Boc)₂-OH

- Pros :

- Low cost and simple synthesis.

- Cons :

- Poor stability and excessive δ-lactam formation.

Biologische Aktivität

Fmoc-Arg(NO2)-OH, or N-alpha-Fmoc-Ng-nitro-L-arginine, is a derivative of the amino acid arginine that incorporates a nitro group at the guanidinium nitrogen. This modification affects its chemical reactivity and biological activity, making it a valuable compound in peptide synthesis and pharmacological research. This article explores the biological activity of this compound, focusing on its stability, incorporation in peptide synthesis, and potential applications in nitric oxide (NO) research.

This compound has a molecular weight of 441.4 g/mol and features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of arginine. The presence of the nitro group influences both the stability of the compound and its interactions in biological systems.

Stability in Solution

Research has shown that this compound exhibits high stability in various solvents, including N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). In a comparative study, this compound remained stable over extended periods without significant degradation, unlike its Boc and Pbf analogues which displayed considerable degradation over time. The stability data is summarized in Table 1:

| Time (h) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | This compound | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|---|

| 0 | 100 | 100 | 100 | 100 |

| 1 | 88.6 | 88.4 | 100 | 100 |

| 24 | 86.9 | 85.8 | 100 | 100 |

| 48 | 85.0 | 83.5 | 100 | 100 |

| 10 days | 77.6 | 71.8 | 100 | 100 |

This data indicates that this compound is significantly more stable than its counterparts, making it preferable for use in peptide synthesis where prolonged exposure to solvents is necessary .

Incorporation in Solid-Phase Peptide Synthesis

The incorporation of this compound into peptides has been studied extensively due to its low tendency to form side products during SPPS. Notably, it shows reduced formation of δ-lactams compared to other protecting groups like Boc and Pbf, which are prone to side reactions that can lower yield .

In a study comparing different arginine derivatives, this compound demonstrated superior coupling efficiency (>99% yield) even at extended reaction times, with minimal formation of undesired by-products . This characteristic makes it an attractive option for synthesizing peptides that require high purity and yield.

Biological Activity and Mechanism

The nitro group in this compound plays a crucial role in modulating biological activity, particularly in relation to nitric oxide synthase (NOS) enzymes. These enzymes catalyze the conversion of L-arginine to nitric oxide (NO), a vital signaling molecule involved in various physiological processes such as vasodilation and neurotransmission.

Studies have indicated that derivatives like this compound can act as selective inhibitors for specific NOS isoforms (nNOS, eNOS, iNOS), which are associated with different physiological functions . The design of peptidomimetic inhibitors based on this compound aims to enhance binding affinity by mimicking structural features within the active site of NOS .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

- Inhibition of NOS : Research has demonstrated that nitro-substituted arginine derivatives can selectively inhibit nNOS while sparing eNOS and iNOS, suggesting potential therapeutic applications in conditions where modulation of NO production is beneficial .

- Peptide Synthesis : A case study involving the synthesis of neuropeptides using this compound showed improved yields and reduced side reactions compared to traditional methods using other arginine derivatives .

- Drug Development : The development of novel drugs targeting cardiovascular diseases has leveraged the unique properties of nitro-substituted arginine compounds to regulate NO levels effectively .

Q & A

Q. What are the recommended storage and handling protocols for Fmoc-Arg(NO₂)-OH to ensure stability?

Fmoc-Arg(NO₂)-OH should be stored at 15–25°C in a dry, dark environment to prevent degradation. The compound’s purity (>95% by HPLC) is critical for reproducibility in peptide synthesis. Exposure to moisture or elevated temperatures can lead to premature deprotection or side reactions. Analytical techniques like HPLC and NMR are recommended to verify integrity before use .

Q. How is Fmoc-Arg(NO₂)-OH incorporated into solid-phase peptide synthesis (SPPS)?

In SPPS, Fmoc-Arg(NO₂)-OH is coupled to a growing peptide chain anchored on resin (e.g., Rink-amine resin). The Fmoc group is removed using 20% piperidine in DMF, followed by activation of the amino acid with coupling reagents like DIC/OxymaPure. Reaction conditions typically involve 45°C in solvents such as DMF or NBP to enhance efficiency. Post-coupling, the resin is washed, and the process repeats for subsequent residues .

Advanced Research Questions

Q. How does the choice of protecting group (NO₂ vs. Pbf or Boc) impact peptide synthesis outcomes?

Comparative studies show that Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH yield higher peptide purity (≥90%) than Boc-protected derivatives. The NO₂ group offers superior stability in acidic conditions, reducing side reactions during prolonged synthesis. However, Pbf may provide better compatibility with harsh cleavage conditions (e.g., TFA). Selection depends on the peptide sequence and deprotection strategy .

Q. What side reactions occur during SPPS with Fmoc-Arg(NO₂)-OH, and how can they be minimized?

A major side reaction is δ-lactam formation due to intramolecular cyclization of the unprotected δ-amine. This is mitigated by optimizing coupling times (≤2 hours) and using polar aprotic solvents (e.g., NBP) at 45°C to accelerate reaction kinetics. Monitoring via LC-MS during synthesis helps detect and address such issues early .

Q. What coupling conditions maximize the efficiency of Fmoc-Arg(NO₂)-OH incorporation?

Experimental data suggest a molar ratio of 1.5:1.8:1.5 (Fmoc-Arg(NO₂)-OH:DIC:Oxyma) in 0.15 M NBP at 45°C achieves >95% coupling efficiency. Elevated temperatures reduce viscosity, enhancing reagent diffusion into the resin matrix. Lower temperatures (room temperature) are less effective, particularly for sterically hindered sequences .

Q. How does Fmoc-Arg(NO₂)-OH stability compare to other derivatives under extended reaction conditions?

Fmoc-Arg(NO₂)-OH demonstrates superior stability in DMF over 24-hour periods compared to Boc-protected analogs, which degrade by ~15%. However, prolonged exposure to basic conditions (e.g., piperidine) can lead to partial nitro group reduction, necessitating strict reaction time controls .

Methodological and Analytical Considerations

Q. What analytical methods are recommended for characterizing Fmoc-Arg(NO₂)-OH and its peptide products?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Identity : ESI-MS or MALDI-TOF for mass confirmation.

- Structural validation : ¹H/¹³C NMR to verify regiochemistry and absence of side products. Post-cleavage, peptides should undergo LC-MS to confirm removal of the NO₂ group and assess final purity .

Q. In which research applications is Fmoc-Arg(NO₂)-OH particularly advantageous?

- Cyanophycin analogs : Its stability facilitates synthesis of arginine-rich segments for studying cell-penetration mechanisms.

- Nuclear localization signal (NLS) peptides : Used in gene delivery systems to enhance dendrimer-based transfection efficiency.

- Post-translationally modified peptides : Compatible with orthogonal protection strategies for phosphopeptides or glycopeptides .

Troubleshooting

Q. Why might low yields occur when using Fmoc-Arg(NO₂)-OH, and how can this be resolved?

Low yields often result from incomplete activation or steric hindrance. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.